molecular formula C18H16N2O5 B353055 methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate CAS No. 851989-25-8

methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate

Cat. No. B353055
M. Wt: 340.3g/mol
InChI Key: VWPXUFYOECQTHF-UHFFFAOYSA-N
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Description

“Methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate” is a chemical compound with the molecular formula C18H16N2O5 . It has an average mass of 340.330 Da and a monoisotopic mass of 340.105927 Da .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied. For instance, Jilani and co-workers synthesized 2-substituted benzoxazole acetic acid derivatives via an oxidative coupling reaction between methyl-3-amino-4-hydroxyphenylacetate and aldehydes, catalyzed by lead tetraacetate in ethanol and the further addition of 90% NaOH solution in ethanol and water at room temperature for 3 hours .


Molecular Structure Analysis

The molecular structure of “methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate” can be represented by the SMILES string O=C1OC2=CC=CC=C2N1CC3=CC=CC (C (O)=O)=C3 .

Safety And Hazards

The safety and hazards associated with “methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate” are not specified in the available data. It is classified as a combustible solid .

properties

IUPAC Name

methyl 2-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-24-17(22)12-6-2-3-7-13(12)19-16(21)10-11-20-14-8-4-5-9-15(14)25-18(20)23/h2-9H,10-11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPXUFYOECQTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732768
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate

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